molecular formula C20H21N3O B5952528 4-(imidazol-1-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide

4-(imidazol-1-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B5952528
M. Wt: 319.4 g/mol
InChI Key: QYBGLWIFYULDAM-UHFFFAOYSA-N
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Description

4-(imidazol-1-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide is a synthetic organic compound that features an imidazole ring linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(imidazol-1-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment to Benzamide: The imidazole ring is then linked to a benzamide structure through a nucleophilic substitution reaction. This involves the reaction of an imidazole derivative with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the benzamide group can lead to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(imidazol-1-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-(imidazol-1-ylmethyl)benzamide: Lacks the trimethylphenyl group, which may affect its chemical properties and applications.

    N-(2,4,6-trimethylphenyl)benzamide: Lacks the imidazole ring, which may reduce its bioactivity or coordination ability.

Uniqueness

4-(imidazol-1-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide is unique due to the presence of both the imidazole ring and the trimethylphenyl group

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14-10-15(2)19(16(3)11-14)22-20(24)18-6-4-17(5-7-18)12-23-9-8-21-13-23/h4-11,13H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBGLWIFYULDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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